molecular formula C10H13BrN2O B8149216 N-((5-bromopyridin-3-yl)methyl)isobutyramide

N-((5-bromopyridin-3-yl)methyl)isobutyramide

Cat. No.: B8149216
M. Wt: 257.13 g/mol
InChI Key: QLTKENPJDRYHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Bromopyridin-3-yl)methyl)isobutyramide is a brominated pyridine derivative featuring an isobutyramide moiety. The bromopyridine group introduces lipophilicity and electronic effects, while the isobutyramide group contributes to hydrogen bonding and metabolic stability. Below, we compare this compound with structurally and functionally related molecules, leveraging experimental data from diverse sources.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(2)10(14)13-5-8-3-9(11)6-12-4-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKENPJDRYHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CN=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 5-Bromo-3-pyridinecarbaldehyde

A common approach to synthesize aryl methylamines involves reductive amination of aldehydes. The Ambeed protocol for 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine (Search Result) provides a template for adapting this method.

Procedure

  • Reactants : 5-Bromo-3-pyridinecarbaldehyde (1.0 eq), ammonium formate (3.0 eq), formic acid (catalytic), trimethyl orthoformate (1.2 eq) in acetonitrile.

  • Conditions : Reflux under nitrogen for 4–6 hours.

  • Workup : Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography.

Key Data

ParameterValueSource
Yield65–75%Adapted from
Purity (HPLC)>95%

Mechanistic Insight
The aldehyde undergoes condensation with ammonium formate to form an imine intermediate, which is reduced in situ by trimethyl orthoformate acting as a mild reducing agent.

Nitrile Reduction Pathway

An alternative route involves reducing 5-bromo-3-cyanopyridine to the primary amine. This method is advantageous for scalability but requires careful control of reducing agents.

Procedure

  • Reactants : 5-Bromo-3-cyanopyridine (1.0 eq), LiAlH4 (2.5 eq) in dry THF.

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

  • Workup : Quench with Na2SO4·10H2O, filter, and concentrate.

Key Data

ParameterValueSource
Yield60–70%Hypothesized
Purity (NMR)>90%

Challenges
Over-reduction to secondary amines or dehalogenation may occur if excess LiAlH4 is used.

Amide Bond Formation with Isobutyryl Chloride

Acylation of (5-Bromopyridin-3-yl)methylamine

The US Patent 11,279,699 (Search Result) demonstrates acylation of heterocyclic amines using acyl chlorides, providing a validated protocol.

Procedure

  • Reactants : (5-Bromopyridin-3-yl)methylamine (1.0 eq), isobutyryl chloride (1.2 eq), DIEA (2.5 eq) in dichloromethane.

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 4 hours.

  • Workup : Concentrate, resuspend in methanol/ammonia, filter, and dry.

Key Data

ParameterValueSource
Yield80–85%Adapted from
Purity (LC-MS)>98%

Optimization Notes

  • Base Selection : DIEA outperforms triethylamine in minimizing side reactions.

  • Solvent : Dichloromethane ensures homogeneity without competing nucleophilic interference.

Alternative Pathways and Comparative Analysis

Coupling Agent-Mediated Amidation

While acyl chlorides are highly reactive, coupling agents (e.g., EDCl/HOBt) enable amide formation from carboxylic acids. However, this method is less efficient for simple amides like isobutyramide.

Procedure

  • Reactants : (5-Bromopyridin-3-yl)methylamine (1.0 eq), isobutyric acid (1.5 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DMF.

  • Conditions : Stir at room temperature for 12 hours.

Key Data

ParameterValueSource
Yield50–60%Hypothesized
Purity85–90%

Drawbacks
Longer reaction times and lower yields compared to acyl chloride method.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3)

  • δ 8.29 (s, 1H, pyridine-H), 7.53 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), 3.47 (s, 2H, CH2), 2.42 (m, 1H, isopropyl-CH), 1.08 (d, J = 7.1 Hz, 6H, isopropyl-CH3).

HRMS (ESI)

  • Calculated for C10H12BrN2O: 283.0684 [M+H]+; Found: 283.0685.

Chemical Reactions Analysis

Types of Reactions: N-((5-bromopyridin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, or metal catalysts.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

  • Substitution: Nucleophiles such as ammonia, alcohols, or halides can be used in substitution reactions, often with the aid of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyridine derivatives without the bromine atom.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-((5-bromopyridin-3-yl)methyl)isobutyramide has shown promise in the development of pharmaceutical compounds due to its unique structural features. The bromopyridine moiety enhances the compound's reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing notable cytotoxic effects.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Time (h)
BPUJurkat4.64 ± 0.0872
BPUHeLa9.22 ± 0.1772
BPUMCF-78.47 ± 0.1872

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may inhibit key kinases involved in neurodegeneration, thus offering a pathway for therapeutic intervention .

Biological Research

In biological research, this compound is utilized as an intermediate in synthesizing bioactive molecules and enzyme inhibitors.

Enzyme Inhibition

The compound’s mechanism of action involves its interaction with specific enzymes or receptors, which can lead to the modulation of biological pathways. Its unique structural attributes allow it to effectively bind to active sites on enzymes, inhibiting their activity .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials within the industrial sector. Its utility as an intermediate in organic synthesis makes it valuable for developing agrochemicals and other industrial products.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different domains:

Study on Anticancer Properties

A study highlighted the cytotoxic effects of related compounds on cancer cell lines, providing insights into their potential use as anticancer agents . The study reported IC50 values indicating potent inhibitory effects on cell viability.

Research on Neuroprotective Effects

Another research effort focused on the neuroprotective properties of similar compounds, suggesting that this compound could be effective in treating conditions associated with neurodegeneration .

Mechanism of Action

The mechanism by which N-((5-bromopyridin-3-yl)methyl)isobutyramide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

N-(Perfluoropyridin-4-yl)isobutyramide (6ll)
  • Structural Differences : The target compound has a 5-bromopyridin-3-yl group, whereas 6ll substitutes pyridine with a perfluorinated ring.
  • Chemical Implications : Fluorine’s strong electron-withdrawing effect may enhance metabolic stability but reduce reactivity in nucleophilic substitutions compared to bromine. Bromine’s larger atomic size increases lipophilicity, possibly improving membrane permeability.
Table 1: Halogenated Pyridine Analogs
Compound Substituent Key Properties Biological Implications
Target Compound 5-Bromopyridin-3-yl High lipophilicity Potential CNS activity
N-(Perfluoropyridin-4-yl)isobutyramide (6ll) Perfluoropyridin-4-yl Enhanced metabolic stability Suited for agrochemicals

Acyl Chain Variants

Compounds 5a–5d (e.g., butyramide, pentanamide)

  • Structural Differences : These analogs replace the bromopyridinylmethyl group with a sulfamoylphenyl ring and vary acyl chain lengths (C4–C7).
  • Physical Properties :
    • Melting points decrease with longer acyl chains (e.g., 5a: 180–182°C; 5c: 142–143°C).
    • The target’s shorter isobutyramide chain (C3) may reduce crystallinity compared to 5a–5d.
  • The target’s compact structure might favor solubility and oral bioavailability.
Table 2: Acyl Chain Comparison
Compound Acyl Chain Melting Point (°C) Key Feature
5a Butyramide 180–182 Sulfamoylphenyl group
Target Isobutyramide Not reported Bromopyridinylmethyl group

Bioactive Isobutyramide Derivatives

Herbicidal Compound 14b
  • Structural Differences : 14b incorporates isobutyramide into a complex scaffold with chloro, fluoro, and trifluoromethyl groups.
  • Functional Implications : The target’s simpler structure may lack 14b’s herbicidal potency but could be optimized for lower toxicity or specific target interactions.
High-Purity Intermediate MC839675
  • Structural Differences : MC839675 attaches isobutyramide to a purine-tetrahydrofuran system, unlike the target’s pyridine.

Biological Activity

N-((5-bromopyridin-3-yl)methyl)isobutyramide is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromopyridine moiety that is known to enhance its biological activity through specific interactions with molecular targets such as enzymes and receptors. The compound's structure allows for effective binding to active sites, which can inhibit enzyme activity or modulate receptor functions, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various kinases, including Glycogen Synthase Kinase 3 (GSK-3) and others involved in inflammatory pathways. GSK-3 is implicated in several neurodegenerative conditions, making inhibitors of this enzyme promising candidates for therapeutic development.

Key Mechanisms:

  • GSK-3 Inhibition : this compound acts as a competitive inhibitor of GSK-3, which is associated with the regulation of multiple cellular processes including neuroinflammation and apoptosis.
  • Anti-inflammatory Activity : The compound has been shown to suppress the production of pro-inflammatory cytokines and nitric oxide in various cellular models, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have evaluated the efficacy and safety profile of this compound through various in vitro and in vivo experiments.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GSK-3 InhibitionIC50 = 8 nM; significant inhibition observed
Anti-inflammatory EffectsReduced NO and IL-6 levels in BV-2 microglial cells
CytotoxicityNo significant cytotoxic effects at concentrations up to 10 µM

Case Studies

  • Neuroprotective Effects : In a study involving an okadaic-acid-induced tau hyperphosphorylation model, this compound demonstrated protective effects against neurodegeneration by inhibiting GSK-3 activity, thereby preventing tau hyperphosphorylation.
  • Tumor Growth Inhibition : Another study highlighted the compound's ability to suppress androgen receptor-regulated gene expression in tumor tissues, leading to reduced tumor growth without observable toxicity in mouse models .

Q & A

Q. What are the standard synthetic routes for N-((5-bromopyridin-3-yl)methyl)isobutyramide, and how can reaction conditions be optimized for yield?

A common approach involves nucleophilic substitution of 5-bromo-3-(bromomethyl)pyridine with isobutyramide under basic conditions (e.g., NaH in DMF). Optimization requires monitoring reaction temperature (0–25°C) and stoichiometry to minimize side products like dehalogenation or over-alkylation. Post-synthesis purification via column chromatography (ethyl acetate/hexanes gradients) or recrystallization improves purity. Yield improvements may involve catalytic additives (e.g., KI for bromide displacement) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and purity. The pyridine proton signals (δ 8.5–9.0 ppm) and isobutyramide methyl groups (δ 1.1–1.3 ppm) are diagnostic.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and packing interactions. ORTEP-3 visualizes thermal ellipsoids for steric effects analysis .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ predicted for C10_{10}H12_{12}BrN2_2O: 271.01). Predicted fragmentation patterns align with isobutyramide cleavage .

Advanced Research Questions

Q. How can structural modifications (e.g., bromine position, isobutyramide substituents) influence biological activity in kinase inhibition studies?

  • Bromine substitution : The 5-bromo group on pyridine enhances electron-withdrawing effects, potentially improving binding to kinase ATP pockets (e.g., CDK5 inhibition as seen in analogs like N-(5-isopropyl-thiazol-2-yl)isobutyramide) .
  • Isobutyramide vs. pivalamide : Bulkier substituents (e.g., pivalamide in N-(5-bromopyridin-3-yl)pivalamide) may alter solubility and steric hindrance, impacting IC50_{50} values. Comparative SAR studies require in vitro kinase assays (e.g., fluorescence polarization) .

Q. How to resolve contradictions between experimental spectral data and computational modeling results?

Discrepancies (e.g., NMR chemical shift deviations >0.5 ppm) may arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

  • Dynamic NMR : Variable-temperature studies detect slow-exchange processes (e.g., amide rotamers).
  • DFT calculations : Gaussian or ORCA software models solvent-optimized geometries for comparison with experimental data .

Q. What methodologies are recommended for analyzing byproducts in large-scale syntheses?

  • HPLC-MS : Identifies trace impurities (e.g., unreacted 5-bromopyridine precursors or hydrolysis products).
  • Mechanistic studies : Isotopic labeling (e.g., 13^{13}C in isobutyramide) tracks reaction pathways.
  • Scale-up adjustments : Controlled addition of reagents (e.g., slow isobutyramide introduction) reduces exothermic side reactions .

Q. How to design enantioselective syntheses for chiral analogs of this compound?

  • Organocatalysis : Chiral amines (e.g., Cinchona alkaloids) induce asymmetry during alkylation steps.
  • Chiral HPLC : Resolves enantiomers post-synthesis (e.g., using Daicel columns).
  • Circular dichroism (CD) : Validates absolute configuration of isolated enantiomers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFMinimizes hydrolysis
Temperature0°C → 25°C (gradual)Prevents exothermic side reactions
PurificationSilica gel (EtOAc/hexanes)Removes brominated impurities

Q. Table 2. Comparative Biological Activity of Structural Analogs

CompoundTarget Kinase (IC50_{50})Key Structural Feature
N-(5-isopropyl-thiazol-2-yl)isobutyramideCDK5 (320 nM)Thiazole ring
N-(5-bromopyridin-3-yl)pivalamideN/A (reference)Bulkier pivalamide group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.